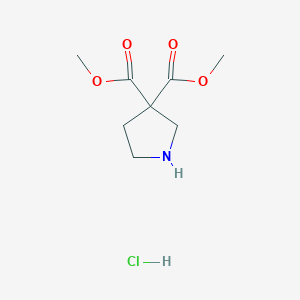

![molecular formula C22H21FN6O3 B2456083 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide CAS No. 1251609-67-2](/img/structure/B2456083.png)

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Synthesis Analysis

Triazoles can be synthesized from hydrazines and formamide under microwave irradiation in the absence of a catalyst . An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols can also provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of triazoles involves a five-membered ring containing three nitrogen atoms . The exact structure and properties can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . These reactions can lead to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure . They generally have good thermal stability .Applications De Recherche Scientifique

Radiosynthesis for Imaging

Compounds within the class of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , have been identified as selective ligands of the translocator protein (18 kDa). These compounds, such as DPA-714, have been designed for in vivo imaging using positron emission tomography due to the inclusion of a fluorine atom, enabling fluorine-18 labeling. This application is significant for imaging and diagnostic purposes in medical research (Dollé et al., 2008).

Anticancer Effects

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, a compound structurally similar to the one , exhibits notable anticancer effects. Modifications to this compound have led to the development of derivatives with potent antiproliferative activities against various human cancer cell lines, offering insights into developing new anticancer agents (Wang et al., 2015).

Antibacterial Agents

Related compounds, such as oxazolidinone analogs, demonstrate strong antibacterial activities against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus. These findings highlight the potential of related pyrimidine derivatives in developing new antibacterial drugs (Zurenko et al., 1996).

Antiasthma Agents

The pyrimidine derivatives, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were synthesized through a series of chemical reactions, leading to the identification of specific derivatives with promising pharmacological activity (Medwid et al., 1990).

Adenosine Receptor Antagonists

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the compound , have been identified as high-affinity antagonists for the human A2A adenosine receptor. These derivatives have been explored for their potential as pharmacological probes for studying this receptor, which has implications in various physiological processes (Kumar et al., 2011).

Antitumor and Antimicrobial Activities

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been investigated for their antitumor and antimicrobial activities. Various derivatives have shown promising results against specific cancer cell lines and microbial strains, highlighting their potential in the development of new therapeutic agents (Riyadh, 2011).

Mécanisme D'action

The mechanism of action of triazoles can vary depending on their specific structure and the biological system they interact with . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O3/c1-13-10-16(6-9-18(13)23)26-21-24-14(2)11-19-27-28(22(31)29(19)21)12-20(30)25-15-4-7-17(32-3)8-5-15/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLZIKTAFTKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2456011.png)

![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)

![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)